Desmethylene ent-Tadalafil
Description
Properties
Molecular Formula |
C21H19N3O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2S,8S)-2-(3,4-dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20-/m0/s1 |
InChI Key |
HZSPPSAESSMSNY-YWZLYKJASA-N |
Isomeric SMILES |
CN1CC(=O)N2[C@H](C1=O)CC3=C([C@@H]2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Reaction and Intermediate Formation
The initial step commonly involves the Pictet-Spengler reaction between D-tryptophan methyl ester hydrochloride and piperonal (3,4-methylenedioxybenzaldehyde) or piperonylaldehyde to form a tetrahydro-β-carboline intermediate with a cis configuration, crucial for the final product's bioactivity. This reaction is catalyzed by acids such as hydrochloric acid or trifluoroacetic acid in solvents like methanol, nitromethane, or isopropanol.
Acylation and Aminolysis Cyclization
Following intermediate formation, the compound undergoes acylation with chloroacetyl chloride in the presence of an organic base (e.g., triethylamine, diisopropylethylamine) in aprotic solvents such as tetrahydrofuran, N,N-dimethylformamide, or ethyl acetate.
- The molar ratio of intermediate:chloroacetyl chloride:organic base is typically 1:1.0–2:2–5.
- Reaction temperature is maintained between -10°C and 20°C for 2–4 hours to control reaction rate and selectivity.
Subsequently, methylamine solution (40% in methanol or aqueous) is added directly to the reaction mixture to induce aminolysis and ring closure, forming the this compound core.
Catalytic Hydrogenation and Deprotection
Alternative methods involve catalytic hydrogenation of protected intermediates to remove protecting groups and achieve ring closure simultaneously.
- Hydrogenation is carried out under hydrogen gas pressures from atmospheric up to 50 atm, preferably 1–3 atm.
- Catalysts such as palladium on carbon or Raney nickel are used.
- This method reduces the number of synthetic steps and minimizes epimerization risk at stereocenters.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pictet-Spengler Reaction | D-tryptophan methyl ester hydrochloride + piperonal; HCl or TFA catalyst; methanol/nitromethane; reflux 9-10 h | >80% | High cis-selectivity critical; solvent choice affects isomer ratio |
| Acylation | Chloroacetyl chloride + organic base (triethylamine, etc.); aprotic solvent (THF, DMF); -10 to 20°C; 2-4 h | 90-95% (step yield) | Molar ratio 1:1-2:2-5; solvent volume 4-10x compound mass |
| Aminolysis Cyclization | Methylamine solution (40% in methanol); 30-65°C; 2-10 h | 88-95% | One-pot addition to acylation mixture; no intermediate isolation |
| Catalytic Hydrogenation | Pd or Ni catalyst; H2 gas 1-3 atm; room temperature | Not specified | Simultaneous deprotection and ring closure; reduces steps and epimerization risk |
Research Outcomes and Process Advantages
- The one-pot method combining acylation and aminolysis without intermediate purification yields this compound with purity >99.7% and near-quantitative yield from the intermediate.
- Use of aprotic solvents and mild reaction temperatures improves environmental profile and reduces waste discharge.
- Catalytic hydrogenation methods streamline synthesis by merging deprotection and ring closure, enhancing process efficiency and stereochemical integrity.
- Alternative diketopiperazine-based analog synthesis involving peptide coupling and benzylation steps has been reported but is less common for this compound itself.
- Industrially, the simplified three-step process (Pictet-Spengler, acylation, aminolysis) is favored due to safety, environmental, and economic considerations.
Chemical Reactions Analysis
Structural Analysis
Desmethylene ent-Tadalafil (C₂₁H₁₉N₃O₄) contains:
-
Catechol group : A 3,4-dihydroxyphenyl moiety (positions 3 and 4 on the benzene ring).
-
Tetracyclic system : A fused bicyclic structure with lactam and carbonyl groups.
-
Stereochemical features : The "ent" prefix indicates entropic stereochemistry, though specific configurations vary (e.g., (2S,8R) in cis-ent-Tadalafil) .
Oxidation of the Catechol Group
The catechol (3,4-dihydroxyphenyl) moiety is prone to oxidation, forming a quinone structure. This reaction is common in catechols under oxidative conditions (e.g., using KMnO₄ or H₂O₂).
| Reaction Type | Reactants/Conditions | Products |
|---|---|---|
| Oxidation | Catechol group + oxidizing agent (e.g., H₂O₂) | Quinone derivative |
Hydrolysis of Carbonyl Groups
The tetracyclic system contains lactam and ketone groups, which may hydrolyze under acidic or basic conditions. For example:
-
Acidic hydrolysis : Potential cleavage of lactam rings, yielding amino acids or amides.
-
Basic hydrolysis : Conversion of ketones to carboxylic acids or alcohols.
| Reaction Type | Reactants/Conditions | Products |
|---|---|---|
| Hydrolysis | Lactam/ketone + H₃O⁺ or OH⁻ | Amides, carboxylic acids, or alcohols |
Nucleophilic Substitution
The presence of electron-deficient carbonyl groups may allow nucleophilic attack by agents like amines or alcohols.
| Reaction Type | Reactants/Conditions | Products |
|---|---|---|
| Nucleophilic substitution | Carbonyl group + nucleophile (e.g., NH₃) | Amine or alcohol derivatives |
Deuteration and Isotopic Exchange
Deuterated analogues (e.g., Desmethylene cis-ent-Tadalafil-D₃) involve trideuteriomethyl groups, synthesized via catalytic hydrogenation with D₂ gas . This modifies stability and metabolic pathways.
| Reaction Type | Reactants/Conditions | Products |
|---|---|---|
| Deuteration | Methyl group + D₂ gas | Trideuteriomethyl derivative |
Comparative Analysis of Related Compounds
A study on tadalafil analogues highlights synthetic strategies involving cyclization and peptide formation . While not directly applicable, these methods suggest possible reaction pathways for this compound:
-
Cyclization reactions : Formation of diketopiperazine intermediates.
-
Enzymatic interactions : Inhibition of PDE5 via binding to specific enzymatic sites (analogous to tadalafil) .
Data Table: Structural and Reactivity Comparison
Scientific Research Applications
Desmethylene ent-Tadalafil has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods and the study of its chemical properties.
Biology: The compound is studied for its effects on various biological systems, including its potential as a PDE5 inhibitor and its interactions with other biological molecules.
Medicine: this compound is investigated for its potential therapeutic applications in treating erectile dysfunction, pulmonary arterial hypertension, and other related conditions.
Mechanism of Action
Desmethylene ent-Tadalafil exerts its effects by selectively inhibiting the enzyme phosphodiesterase type-5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets of this compound include PDE5, which is predominantly found in the corpus cavernosum of the penis and vascular smooth muscle cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Desmethylene ent-Tadalafil belongs to a family of Tadalafil derivatives and enantiomers with distinct structural and functional properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Tadalafil Analogs
Key Observations:
Structural Differences :
- This compound lacks a methyl group compared to ent-Tadalafil, reducing its molecular weight by ~12 g/mol .
- N-Desmethyl Tadalafil differs in the position of demethylation (nitrogen vs. methyl group removal in this compound) .
Pharmacological Activity: ent-Tadalafil exhibits weaker PDE5 inhibition compared to Tadalafil due to stereochemical mismatch with the enzyme’s active site . This compound’s activity remains unconfirmed but is hypothesized to be further reduced due to structural simplification.
Analytical Utility :
- Deuterated analogs like Tadalafil-d3 are critical for mass spectrometry-based quantification in pharmacokinetic studies .
- This compound serves as an impurity reference material in pharmaceutical quality control .
Research Findings and Implications
- Stereochemical Impact : The "ent-" configuration disrupts Tadalafil’s binding to PDE5, as shown in studies where ent-Tadalafil demonstrated <10% of the parent compound’s inhibitory activity . Desmethylene modification likely exacerbates this effect.
- Metabolic Pathways: N-Desmethyl Tadalafil, a known metabolite, highlights the role of hepatic CYP3A4 in Tadalafil processing . This compound’s metabolic fate remains unstudied.
- Regulatory Considerations : Impurities like 6S,12S-Tadalafil (ent-Tadalafil) are monitored under pharmacopeial guidelines (e.g., USP), with acceptance criteria for unspecified impurities set at ≤0.1% .
Q & A
Q. How should researchers preemptively address potential biases in preclinical efficacy studies?
- Methodological Answer :
- Blinding protocols : Assign compound codes to avoid observer bias during data collection .
- Power calculations : Use G*Power to determine sample sizes ensuring statistical robustness (α=0.05, power=0.8) .
- Data transparency : Deposit raw datasets in repositories like Figshare or Zenodo, adhering to FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
